AEM1 is a small molecule identified through high-throughput screening for its ability to inhibit the transcriptional activity of NRF2. [, ] NRF2 is a protein that regulates the body's response to oxidative stress by controlling the expression of antioxidant genes. [, ] While NRF2 activation is generally protective, some cancers exploit this pathway for survival and chemoresistance. [] AEM1 shows promise as a potential anticancer agent by selectively targeting cancer cells with overactive NRF2. [, ]
AEM1 inhibits the transcriptional activity of NRF2, leading to a decrease in the expression of NRF2-controlled genes. [] While the exact mechanism by which AEM1 achieves this inhibition remains unclear, studies suggest that it selectively targets cancer cells harboring mutations that render NRF2 constitutively active. [] This selectivity makes AEM1 a promising candidate for targeted cancer therapy. [] Further research is needed to fully understand the molecular interactions underlying AEM1's inhibitory action on NRF2.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5